N-Methylation Reduces Hydrogen Bond Donor Count by One vs. Des-Methyl Analog, Altering Fragment Screening Profile
The target compound bears an N-methyl group on the pyrrole ring, which reduces the hydrogen bond donor (HBD) count to 1, compared with HBD = 2 for the des-methyl analog 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid (CAS 871547-64-7). This single-atom modification also increases computed lipophilicity (XLogP3-AA = 1.6 vs. 1.1) [1][2]. In fragment-based screening libraries, HBD count is a critical filter parameter; fragments with HBD ≤ 2 are preferentially enriched in lead-like chemical space [3].
| Evidence Dimension | Hydrogen bond donor count / XLogP3-AA |
|---|---|
| Target Compound Data | HBD = 1; XLogP3-AA = 1.6 (PubChem computed) |
| Comparator Or Baseline | 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid (CAS 871547-64-7): HBD = 2; XLogP3-AA ≈ 1.1 (PubChem computed) |
| Quantified Difference | ΔHBD = -1; ΔXLogP3-AA = +0.5 log units |
| Conditions | Computed physicochemical properties; PubChem 2021.05.07 release |
Why This Matters
For fragment library procurement, the reduced HBD count and higher logP of the N-methylated compound may favor membrane permeation and target binding in hydrophobic pockets, making it a distinct chemotype from the des-methyl analog.
- [1] PubChem CID 8934579, Computed Properties: XLogP3-AA = 1.6, HBD = 1. https://pubchem.ncbi.nlm.nih.gov/compound/8934579 (accessed 2026-05-06). View Source
- [2] PubChem computed properties for 4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid (CAS 871547-64-7). https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-05-06). View Source
- [3] Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003). A 'Rule of Three' for fragment-based lead discovery? Drug Discovery Today, 8(19), 876–877. View Source
